molecular formula C22H18ClNO2S B11349500 N-(4-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11349500
M. Wt: 395.9 g/mol
InChI Key: ZQIKGHLCLCNYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiophene moiety, and a chlorophenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring through cyclization reactions. The thiophene moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3,6-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran ring with a thiophene moiety and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H18ClNO2S

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18ClNO2S/c1-14-5-10-19-15(2)21(26-20(19)12-14)22(25)24(13-18-4-3-11-27-18)17-8-6-16(23)7-9-17/h3-12H,13H2,1-2H3

InChI Key

ZQIKGHLCLCNYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.